molecular formula C23H21N3O6S B11434391 3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11434391
M. Wt: 467.5 g/mol
InChI Key: AOTKMWNFJKEROP-UHFFFAOYSA-N
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Description

3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a formyl group, a methoxy group, and a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the formyl and methoxy groups through selective functionalization reactions. The final step involves the coupling of the thieno[3,2-d]pyrimidine derivative with a furan-2-ylmethyl amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The mechanism of action of 3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(5-formyl-2-hydroxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide
  • 3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(thiophen-2-yl)methyl]propanamide

Uniqueness

The uniqueness of 3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups and the thieno[3,2-d]pyrimidine core. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H21N3O6S/c1-31-19-5-4-15(14-27)11-16(19)13-26-18-7-10-33-21(18)22(29)25(23(26)30)8-6-20(28)24-12-17-3-2-9-32-17/h2-5,7,9-11,14H,6,8,12-13H2,1H3,(H,24,28)

InChI Key

AOTKMWNFJKEROP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3

Origin of Product

United States

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